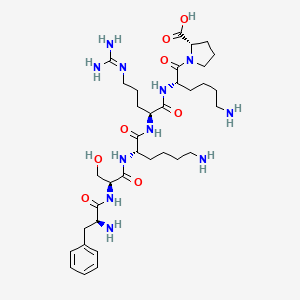
4,5-Dimethyl-2-propyl-3,6-dihydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran est un composé organique hétérocyclique appartenant à la classe des 2H-pyrans. Ce composé présente un cycle à six chaînons contenant un atome d'oxygène et se caractérise par la présence de deux groupes méthyles et d'un groupe propyle liés au cycle. La structure des 2H-pyrans est importante en chimie organique en raison de leur présence dans divers produits naturels et de leur utilité comme intermédiaires dans les processus synthétiques .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse du 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction du 4,5-diméthyl-2-pentanol avec un catalyseur acide peut conduire à la formation du cycle pyran souhaité. Une autre méthode implique l'utilisation d'acides de Lewis ou d'acides de Brønsted pour catalyser la cyclisation de diènes ou d'enynes appropriés .
Méthodes de production industrielle : La production industrielle du 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle pyran en dérivés de tétrahydropyran.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans le cycle pyran.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les composés organométalliques sont utilisés dans diverses conditions.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des dérivés de tétrahydropyran .
Applications de la recherche scientifique
Le 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran a plusieurs applications dans la recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes et de produits naturels.
Biologie : Le composé est utilisé dans l'étude des voies biologiques et des interactions enzymatiques.
Mécanisme d'action
Le mécanisme d'action du 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand, se liant à des enzymes ou des récepteurs et modulant leur activité. Cette interaction peut entraîner des changements dans les processus cellulaires et les voies biochimiques, aboutissant finalement aux effets biologiques ou chimiques souhaités .
Composés similaires :
3,4-Dihydro-2H-pyran : Un composé structurellement apparenté ayant une réactivité similaire mais des motifs de substitution différents.
5,6-Dihydro-2H-pyran-2-one : Un autre composé apparenté ayant une structure de cycle lactone.
2H-Pyran-2,6(3H)-dione : Un composé ayant un système cyclique similaire mais des groupes fonctionnels différents.
Unicité : Le 4,5-diméthyl-2-propyl-3,6-dihydro-2H-pyran est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications synthétiques et de recherche .
Applications De Recherche Scientifique
4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-2H-pyran: A structurally related compound with similar reactivity but different substitution patterns.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a lactone ring structure.
2H-Pyran-2,6(3H)-dione: A compound with a similar ring system but different functional groups.
Uniqueness: 4,5-Dimethyl-2-propyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
648882-76-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
4,5-dimethyl-2-propyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O/c1-4-5-10-6-8(2)9(3)7-11-10/h10H,4-7H2,1-3H3 |
Clé InChI |
JKEWMBLUIOGEJN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(=C(CO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


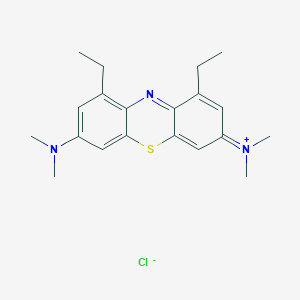
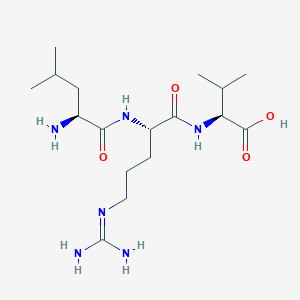

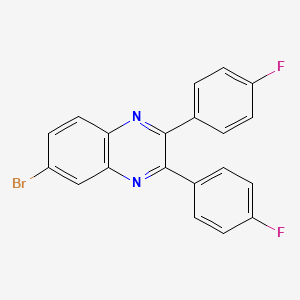
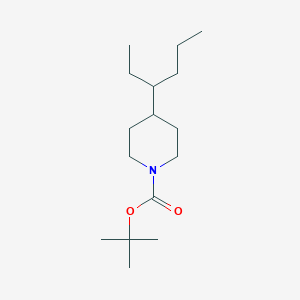
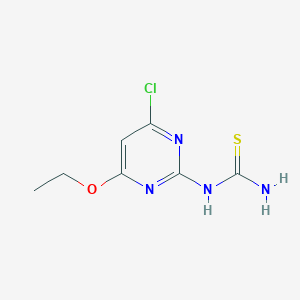
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
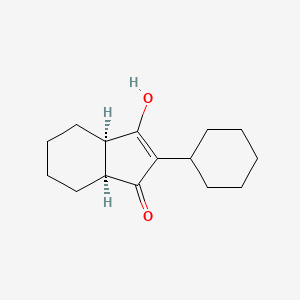
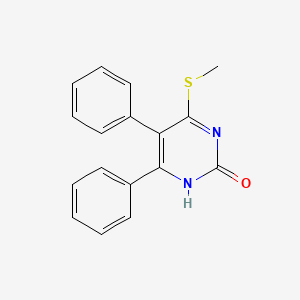

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
